molecular formula C9H8O3 B2858590 2-Formyl-5-methylbenzoic acid CAS No. 150867-03-1

2-Formyl-5-methylbenzoic acid

Cat. No.: B2858590
CAS No.: 150867-03-1
M. Wt: 164.16
InChI Key: PGJBLPDZCOFENP-UHFFFAOYSA-N
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Description

2-Formyl-5-methylbenzoic acid is an organic compound with the molecular formula C9H8O3 It is a derivative of benzoic acid, characterized by the presence of a formyl group at the second position and a methyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formyl-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the formylation of 5-methylbenzoic acid using formylating agents such as formic acid or formamide in the presence of a catalyst. Another method includes the oxidation of 2,5-dimethylbenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize robust oxidizing agents and are conducted under stringent conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Formyl-5-methylbenzoic acid is unique due to the presence of both formyl and methyl groups on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-formyl-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJBLPDZCOFENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150867-03-1
Record name 2-formyl-5-methylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a homogeneous, colorless solution of 2-(hydroxymethyl)-5-methylbenzoic acid (0.6325 g, 3.81 mmol) in THF (35 mL) under nitrogen was added MnO2 (4.96 g, 57.1 mmol), and the reaction was stirred overnight. Additional MnO2 (˜3 g) was added, and the reaction was stirred overnight. The mixture was filtered through a pad of CELITE® and rinsed with THF. The filtrate was concentrated in vacuo to give the desired product (0.3302 g, 2.011 mmol, 52.8% yield) as an off-white solid.
Quantity
0.6325 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
4.96 g
Type
catalyst
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step Two
Yield
52.8%

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